N-(2-(furan-3-yl)ethyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
N-(2-(furan-3-yl)ethyl)-5-methylthiophene-2-sulfonamide is an organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)-5-methylthiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates. The furan ring can be synthesized through the Paal-Knorr synthesis, while the thiophene ring can be prepared via the Gewald reaction. These intermediates are then subjected to sulfonation and subsequent amination to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce amine derivatives.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The furan and thiophene rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-3-yl)ethyl)-5-methylthiophene-2-carboxamide
- N-(2-(furan-3-yl)ethyl)-5-methylthiophene-2-amine
- N-(2-(furan-3-yl)ethyl)-5-methylthiophene-2-sulfonic acid
Uniqueness
N-(2-(furan-3-yl)ethyl)-5-methylthiophene-2-sulfonamide is unique due to the presence of both furan and thiophene rings along with a sulfonamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S2/c1-9-2-3-11(16-9)17(13,14)12-6-4-10-5-7-15-8-10/h2-3,5,7-8,12H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLUVPSMIVVBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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